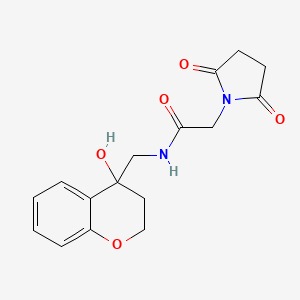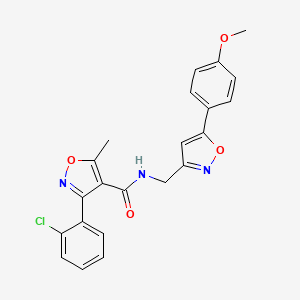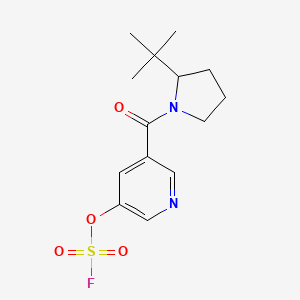
2-(2,5-dioxopyrrolidin-1-yl)-N-((4-hydroxychroman-4-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-dioxopyrrolidin-1-yl)-N-((4-hydroxychroman-4-yl)methyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as N-(4-hydroxy-2-oxo-1-pyrrolidinyl)-N-((4-hydroxyphenyl)methyl)acetamide.
Aplicaciones Científicas De Investigación
Synthetic Methods and Intermediate Products
- The compound "4-Benzyloxy-3-pyrrolin-2-on-1-yl acetamide" serves as a beneficial intermediate for producing pharmacologically active 4-hydroxypyrrolidin-2-1-yl acetamides. This indicates the utility of related compounds in synthesizing pharmaceutically relevant molecules (Fort, 2002).
Pharmacological Characterization
- Studies on compounds like "2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242)" explore their potential as κ-opioid receptor antagonists. This research underscores the importance of pyrrolidine derivatives in developing treatments for conditions such as depression and addiction disorders (Grimwood et al., 2011).
Antioxidant Activity
- The synthesis and evaluation of 3-pyrroline-2-ones, related to pyrrolidinones, have been explored for their antioxidant activities. Compounds such as "4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one" have shown promising results as radical scavengers, comparable to conventional antioxidants. This suggests potential therapeutic applications of related compounds in mitigating oxidative stress (Nguyen et al., 2022).
Chemical Synthesis and Reactivity
- The exploration of reactions like the photooxidation of lactams and amides into imides and hydroperoxides demonstrates the chemical versatility of compounds within this structural class. Such studies provide a foundation for understanding the reactivity and potential applications of related pyrrolidinone derivatives (Gramain et al., 1979).
Neuropharmacological Potential
- Oxiracetam, a compound structurally related to pyrrolidine acetamides, has been investigated for its ability to improve learning and memory in conditions of chronic cerebral impairment. This highlights the potential of pyrrolidinone derivatives in enhancing cognitive functions and treating neurological disorders (Banfi & Dorigotti, 1986).
Coordination Chemistry
- Research into coordination complexes constructed from pyrazole-acetamide derivatives reveals the utility of these compounds in forming structurally interesting and potentially bioactive complexes. Such studies may provide insights into the use of pyrrolidinone derivatives in developing new materials or therapeutic agents (Chkirate et al., 2019).
Propiedades
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c19-13(9-18-14(20)5-6-15(18)21)17-10-16(22)7-8-23-12-4-2-1-3-11(12)16/h1-4,22H,5-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGYWCBFOGTVGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCC2(CCOC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(3-methoxyphenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2794849.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2794853.png)

![1-{[3-(Trifluoromethyl)phenoxy]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B2794855.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2794856.png)
![N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]benzenecarboxamide](/img/structure/B2794857.png)


![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2794863.png)

